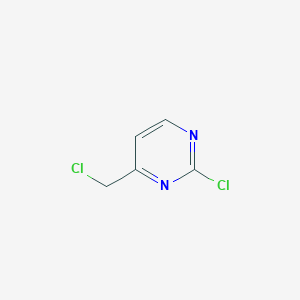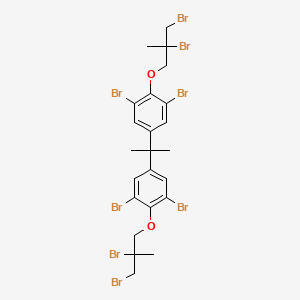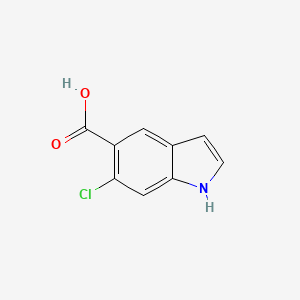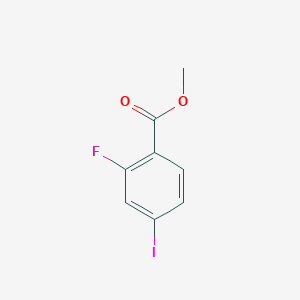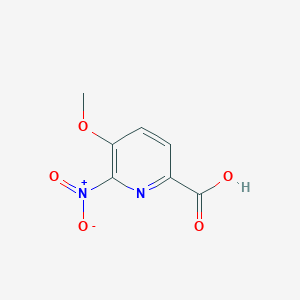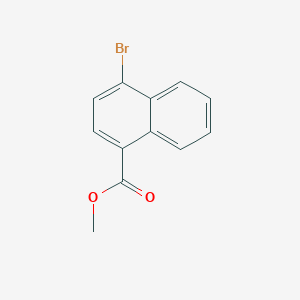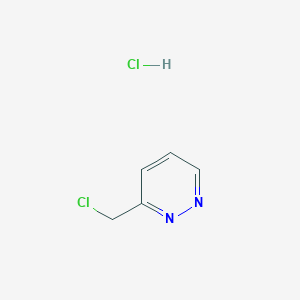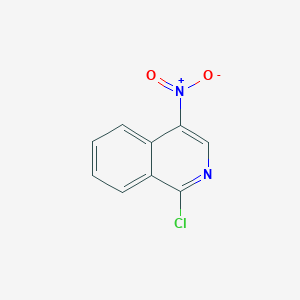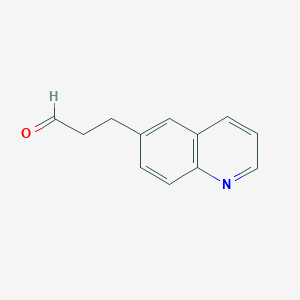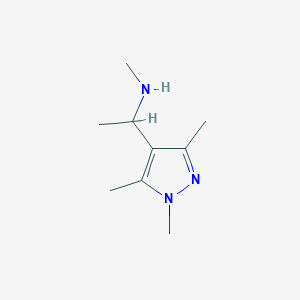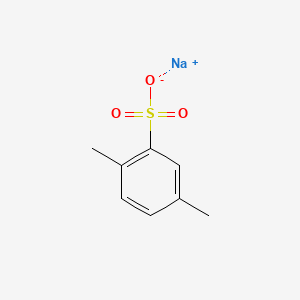
Sodium 2,5-dimethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,5-dimethylbenzenesulfonate is an organic compound with the molecular formula C8H9NaO3S. It is a sodium salt of 2,5-dimethylbenzenesulfonic acid. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2,5-dimethylbenzenesulfonate can be synthesized through the sulfonation of 2,5-dimethylbenzene (xylene) with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 2,5-dimethylbenzene is treated with sulfur trioxide gas. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the sodium salt. The product is purified through crystallization and drying processes to achieve high purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonate group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorinating agents like thionyl chloride or sulfuryl chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of corresponding alcohols or hydrocarbons.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Sodium 2,5-dimethylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonated aromatic compounds.
Biology: Employed in biochemical assays and as a surfactant in various biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, dyes, and other industrial chemicals due to its surfactant properties.
Mechanism of Action
The mechanism of action of sodium 2,5-dimethylbenzenesulfonate involves its ability to act as a surfactant, reducing surface tension and facilitating the mixing of hydrophobic and hydrophilic substances. This property is particularly useful in industrial applications such as detergents and emulsifiers. The compound can also interact with various molecular targets, including proteins and cell membranes, altering their properties and functions.
Comparison with Similar Compounds
- Sodium benzenesulfonate
- Sodium toluenesulfonate
- Sodium xylenesulfonate
Comparison: Sodium 2,5-dimethylbenzenesulfonate is unique due to the presence of two methyl groups on the benzene ring, which can influence its reactivity and solubility compared to other sulfonates. For instance, sodium benzenesulfonate lacks these methyl groups, making it less hydrophobic. Sodium toluenesulfonate has only one methyl group, which provides different steric and electronic effects. Sodium xylenesulfonate, depending on the position of the methyl groups, can have varying properties, but the 2,5-dimethyl configuration offers specific advantages in certain reactions and applications.
Properties
CAS No. |
827-19-0 |
|---|---|
Molecular Formula |
C8H10NaO3S |
Molecular Weight |
209.22 g/mol |
IUPAC Name |
sodium;2,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O3S.Na/c1-6-3-4-7(2)8(5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11); |
InChI Key |
GJHFEHMZPWMMMH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)O.[Na] |
| 827-19-0 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


